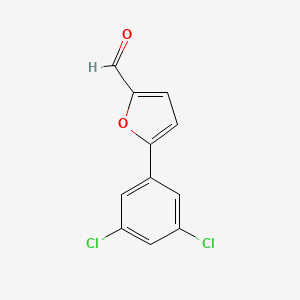

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMCMUBLJQRCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255897 | |

| Record name | 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106827-27-4 | |

| Record name | 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106827-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-Dichlorophenyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Furan 2 Carbaldehyde Core in Synthetic Organic Chemistry

The furan-2-carbaldehyde scaffold is a cornerstone in organic synthesis, valued for its accessibility from renewable resources and its versatile reactivity. ift.co.zascirp.orgmdpi.com Furfural (B47365), the parent compound, is an industrial chemical produced from the dehydration of sugars found in agricultural byproducts. wikipedia.org This bio-based origin makes it an attractive starting material in green chemistry. mdpi.com

The synthetic utility of the furan-2-carbaldehyde core stems from the reactivity of both the furan (B31954) ring and the aldehyde functional group. The aldehyde participates in a wide array of classical organic reactions, including condensations (such as Aldol (B89426) and Knoevenagel), oxidation to carboxylic acids, reduction to alcohols, and Grignard reactions. jmchemsci.com This functional handle allows for the construction of diverse molecular architectures.

The furan ring itself is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the 5-position. pharmaguideline.com It can also participate in various other transformations, including alkylation, halogenation, and nitration. jmchemsci.compharmaguideline.com The presence of the electron-withdrawing aldehyde group influences the ring's reactivity. jmchemsci.com Furthermore, the furan nucleus is a key component in numerous pharmaceuticals, dyes, and polymeric materials, highlighting its indispensable role in synthetic pathways. mdpi.comijabbr.com The ability to use isotope labeling on the furan-2-carbaldehyde core also makes it a valuable tool for mechanistic studies and metabolic tracking. mdpi.comresearchgate.net

Rationale for Aryl Substitution Patterns in Furan Systems

The introduction of aryl groups onto a furan (B31954) ring is a widely employed strategy in medicinal chemistry and materials science to create molecules with tailored properties. The resulting 5-aryl-furan structures are found in many biologically active compounds and are pursued for their potential pharmacological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netutripoli.edu.ly

The connection of an aryl moiety to the furan core is most commonly achieved at the 2- or 5-positions due to the inherent reactivity of the furan ring towards electrophilic substitution. pharmaguideline.com Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, have become powerful tools for the efficient and regioselective formation of the aryl-furan bond. acs.orgnih.govrsc.orgacs.orgmdpi.comorganic-chemistry.orgresearchgate.net These methods allow chemists to couple a wide variety of aryl halides (including chlorides) or boronic acids with the furan system. nih.govacs.org

The specific substitution pattern on the aryl ring itself is critical for fine-tuning the molecule's properties. For instance, the placement of halogen atoms, such as the 3,5-dichloro pattern, significantly alters the electronic landscape of the entire molecule. These electron-withdrawing groups can influence:

Reactivity: Modifying the electron density of the furan-aryl system.

Biological Activity: Affecting how the molecule interacts with biological targets like enzymes or receptors.

Physicochemical Properties: Influencing factors such as lipophilicity, solubility, and metabolic stability.

Therefore, the 3,5-dichlorophenyl substitution is not arbitrary but represents a deliberate chemical design aimed at achieving specific molecular characteristics.

Current Research Landscape and Gaps for 5 3,5 Dichlorophenyl Furan 2 Carbaldehyde

Direct Formylation and Vilsmeier-Haack Approaches to Furan-2-carbaldehydes

The introduction of a formyl group onto a furan (B31954) ring is a common strategy for elaborating these heterocyclic systems. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comnumberanalytics.com

Adapted Vilsmeier Conditions for Substituted Furan Systems

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comcambridge.orgmdpi.com This electrophilic iminium salt then attacks the electron-rich furan ring. cambridge.orgchemistrysteps.com For substituted furan systems, the conditions of the Vilsmeier-Haack reaction can be adapted to achieve the desired regioselectivity and yield. The reactivity of five-membered heterocycles in this reaction generally follows the order of pyrrole (B145914) > furan > thiophene. jk-sci.com The reaction temperature is a critical parameter and can be adjusted based on the reactivity of the specific furan substrate, with temperatures ranging from below 0°C to 80°C. jk-sci.com

In the context of synthesizing this compound, this would involve the formylation of 2-(3,5-dichlorophenyl)furan. The electron-donating nature of the furan ring directs the electrophilic Vilsmeier reagent to the C-5 position, leading to the desired product. Less direct methods can also be employed, such as the regioselective Vilsmeier formylation of air-sensitive 2-arylfurans. thieme-connect.com

Strategic Precursor Selection for Regioselective Formylation

The regiochemical outcome of the formylation of substituted furans is highly dependent on the nature and position of the substituents on the furan ring. For 2-substituted furans, formylation typically occurs at the C-5 position due to the directing effect of the existing substituent and the inherent reactivity of the furan ring. Therefore, the strategic synthesis of the precursor, 2-(3,5-dichlorophenyl)furan, is paramount for the successful regioselective formylation to yield this compound. The synthesis of such precursors can be achieved through various cross-coupling methods, which will be discussed in a later section.

Cross-Coupling Strategies for C-C Bond Construction at the Furan C-5 Position

An alternative and highly versatile approach to 5-aryl-furan-2-carbaldehydes involves the formation of the carbon-carbon bond between the furan ring and the aryl group. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Arylation Methods (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. thieme-connect.comresearchgate.netnih.gov This method is particularly useful for the synthesis of 5-aryl-furan-2-carbaldehydes. thieme-connect.comekb.eg

A common strategy involves the coupling of a 5-halofuran-2-carbaldehyde derivative with an arylboronic acid. For instance, 5-bromo-2-furaldehyde (B32451) can be coupled with an appropriate arylboronic acid in the presence of a palladium catalyst and a base to yield the desired 5-aryl-2-furaldehyde. thieme-connect.comekb.eg Alternatively, a 5-formyl-2-furylboronic acid can be reacted with an aryl halide. thieme-connect.com To circumvent issues with the reactivity of the aldehyde group, it can be protected as an acetal, such as furaldehyde diethyl acetal, before performing the coupling reaction. acs.orgresearchgate.net

A practical one-pot synthesis of 5-aryl-2-furaldehydes has been developed utilizing the in-situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by a Suzuki coupling with an aryl halide using palladium on carbon (Pd/C) as a catalyst. thieme-connect.com This approach offers the advantages of using an inexpensive and easily removable catalyst. thieme-connect.com

| Catalyst | Ligand | Base | Solvent | Reactants | Product | Yield (%) |

| Pd(OAc)₂ | P(t-Bu)₃HBF₄ | - | Acetonitrile | 2-Furaldehyde, 5-Bromo-2-furaldehyde | 5,5′-Diformyl-2,2′-bifuran | 60 |

| PdCl₂(dppf) | dppf | Et₃N | DME/EtOH | 5-(Diethoxymethyl)-2-furylboronic acid, Aryl Halide | 5-Aryl-2-furaldehyde | High |

| Pd/C | - | Et₃N | DME/EtOH | 5-(Diethoxymethyl)-2-furylboronic acid, Aryl Halide | 5-Aryl-2-furaldehyde | Good |

| Pd(OAc)₂ | Glyoxal bis(N-methyl-N-phenyl-hydrazone) | - | - | 5-Bromo-2-furaldehyde, Phenylboronic acid | 5-Phenyl-2-furaldehyde (B76939) | 83 |

| PAP-Pd | PAP | - | - | 5-Chlorofuran-2-carbaldehyde, Phenylboronic acid | 5-Phenyl-2-furaldehyde | >99 |

Alternative Transition Metal-Mediated Coupling Reactions

While palladium catalysis is prevalent, other transition metals can also mediate the coupling of aryl groups to the furan ring. Negishi and Stille couplings are also viable options for the synthesis of 5-aryl-2-furfurals. acs.org A one-pot, four-step sequence has been described for the synthesis of 5-pyridyl-2-furaldehydes, which involves deprotonation of furaldehyde diethyl acetal, transmetalation to an organozinc species, palladium-mediated cross-coupling, and subsequent deprotection of the aldehyde. acs.org This method has been shown to be efficient, with triorganozincate intermediates transferring all three organic groups in the coupling reaction. acs.org

Direct C-H arylation of 2-furaldehyde offers a more atom-economical approach. An efficient regioselective method for the direct arylation of 2-furaldehyde with aryl halides has been developed using a catalytic amount of palladium(II) chloride under relatively mild conditions. researchgate.netacs.org This method avoids the pre-functionalization of the furan ring. researchgate.net

Meerwein Arylation for Direct Introduction of Aryl Moieties

The Meerwein arylation is another method for the direct introduction of aryl groups onto furan rings. wikipedia.org This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, a process that can be catalyzed by a metal salt, often copper(II) chloride. ekb.egwikipedia.orgresearchgate.net The reaction is believed to proceed through a free-radical mechanism. wikipedia.orgnih.gov

In the context of furan derivatives, the catalytic arylation of furan-2-carbaldehyde with arenediazonium salts has been studied. researchgate.net The success and yield of the reaction are dependent on the solvent, the catalyst, and the anion of the diazonium salt. researchgate.net This method provides a direct route to 5-aryl-furan-2-carbaldehydes from readily available starting materials. ekb.egresearchgate.net

Photochemical Routes to Aryl-Furan-2-carbaldehydes

Photochemical reactions offer a distinct advantage in organic synthesis by enabling transformations that are often difficult to achieve through thermal methods. The synthesis of aryl-furan-2-carbaldehydes, including precursors to compounds like this compound, can be effectively accomplished through photoinduced arylation.

A primary photochemical strategy for synthesizing 5-aryl-furan-2-carbaldehydes involves the irradiation of halogenated furan precursors in the presence of an aromatic solvent, which acts as the arylating agent. researchgate.netrsc.org This method typically utilizes 5-bromo- or 5-iodofuran-2-carbaldehyde as the starting material. The carbon-halogen bond is susceptible to photolytic cleavage, generating a furyl radical intermediate. This radical species then reacts with the aromatic solvent (e.g., benzene) to form the desired C-C bond, yielding the 5-aryl-furan-2-carbaldehyde product. researchgate.netresearchgate.net

For instance, the irradiation of 5-bromofuran-2-carbaldehyde in a benzene (B151609) solution directly furnishes 5-phenyl-2-furaldehyde. researchgate.netresearchgate.net This approach is not limited to furan-2-carbaldehydes; 4,5-dibromo-2-furyl methyl ketone has also been used as a starting material to produce 5-aryl-4-bromo-2-furyl derivatives. rsc.org This highlights the versatility of photoinduced arylation for accessing a range of substituted furans.

The photochemical arylation of halogenated furans demonstrates a high degree of regioselectivity. When a halogen is present at the C5 position of the furan ring, the arylation occurs exclusively at that site, leading to the formation of 5-aryl derivatives. researchgate.net This selectivity is driven by the initial homolytic cleavage of the C-X bond.

The efficiency of the reaction is significantly influenced by the nature of the halogen substituent. Iodo-substituted furan precursors generally provide higher yields compared to their bromo-substituted counterparts. researchgate.netresearchgate.net This is consistent with the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial radical formation. For example, the photochemical synthesis of 5-phenyl-2-furaldehyde from 5-iodofuran-2-carbaldehyde in benzene proceeds with a 91% yield, whereas the same reaction using 5-bromofuran-2-carbaldehyde results in a 64% yield. researchgate.netresearchgate.net

Table 1: Efficiency of Photoinduced Arylation of Halogenated Furan Precursors

| Precursor | Aromatic Solvent | Product | Yield (%) |

|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde | Benzene | 5-Phenyl-2-furaldehyde | 64% researchgate.netresearchgate.net |

Multicomponent Condensation Reactions for Furan Ring Construction

In contrast to modifying a pre-existing furan ring, multicomponent reactions can be employed to construct the heterocyclic system from acyclic or simpler cyclic precursors. These methods are valuable for creating complex fused-ring systems containing a furan core.

A novel and efficient approach for the synthesis of 2-arylsubstituted furo[3,2-b]pyran-3-carbaldehydes has been developed based on the acid-catalyzed cyclization of enaminones. tandfonline.comfigshare.comtandfonline.com This method utilizes enaminones bearing an allomaltol fragment as the key starting material. tandfonline.comfigshare.com

The reaction proceeds by treating the enaminone with concentrated hydrochloric acid (HCl) at room temperature. tandfonline.com This strong acid environment catalyzes an intramolecular cyclization, leading to the formation of the fused furo[3,2-b]pyran ring system with an aldehyde group at the C3 position of the furan ring and the aryl substituent at the C2 position. tandfonline.comfigshare.com A significant advantage of this protocol is its simplicity, employing mild reaction conditions and an easy workup procedure that avoids the need for chromatographic purification. tandfonline.com The structure of one such synthesized furo[3,2-b]pyran-3-carbaldehyde has been confirmed by X-ray diffraction. tandfonline.com This methodology provides a distinct pathway for constructing aryl-substituted furan aldehydes within a more complex molecular framework.

Table 2: General Protocol for Acid-Catalyzed Cyclization

| Starting Material | Reagent | Conditions | Product Type |

|---|

Aldehyde Group Functionalizations

The aldehyde group in this compound is a key site for various chemical modifications, including nucleophilic additions, condensation reactions, and selective redox transformations. These reactions provide pathways to a diverse array of derivative compounds.

Nucleophilic Addition Reactions (e.g., Grignard Reagents)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX). wisc.edu This reaction is a fundamental method for forming new carbon-carbon bonds and synthesizing secondary alcohols. The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product. wisc.edu

Table 1: Examples of Nucleophilic Addition with Grignard Reagents

| Grignard Reagent (RMgX) | Product | Reaction Conditions |

|---|---|---|

| Phenylmagnesium Bromide | (5-(3,5-Dichlorophenyl)furan-2-yl)(phenyl)methanol | Diethyl ether, reflux |

| Methylmagnesium Iodide | 1-(5-(3,5-Dichlorophenyl)furan-2-yl)ethan-1-ol | THF/CPME, 60°C |

This table presents hypothetical examples based on typical Grignard reactions, as specific experimental data for this compound was not found in the provided search results.

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

Condensation reactions are crucial for extending the carbon framework of this compound. These reactions typically involve the aldehyde reacting with a nucleophile, followed by a dehydration step.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sphinxsai.com This reaction is a versatile method for forming new carbon-carbon double bonds. sphinxsai.com For instance, the reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields furan-2-yl)acrylonitrile derivatives. nih.govmdpi.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone or another aldehyde that has an α-hydrogen. wikipedia.org This reaction is widely used for the synthesis of chalcones (α,β-unsaturated ketones), which are important intermediates in the synthesis of various heterocyclic compounds. wikipedia.orgjocpr.comjapsonline.comnih.govhumanjournals.comrsc.org The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com Subsequent dehydration yields the chalcone (B49325). nih.gov

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant | Catalyst | Product |

|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine | 2-((5-(3,5-Dichlorophenyl)furan-2-yl)methylene)malononitrile |

| Knoevenagel | Indan-1,3-dione | Piperidine | 2-((5-(3,5-Dichlorophenyl)furan-2-yl)methylene)indan-1,3-dione |

| Claisen-Schmidt | Acetophenone | NaOH or KOH | 1-Phenyl-3-(5-(3,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one |

Selective Reduction and Oxidation Pathways

The aldehyde group can be selectively reduced to an alcohol or oxidized to a carboxylic acid, providing access to other important functionalized derivatives.

Selective Reduction: The chemoselective reduction of the aldehyde group to a primary alcohol, (5-(3,5-Dichlorophenyl)furan-2-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4). This reagent is selective for aldehydes and ketones and typically does not reduce the furan ring or the aromatic C-Cl bonds under standard conditions.

Selective Oxidation: The oxidation of the aldehyde to a carboxylic acid, 5-(3,5-Dichlorophenyl)furan-2-carboxylic acid, is a common transformation. Various oxidizing agents can be employed. For example, systems based on vanadyl phosphate (B84403) have been used for the selective oxidation of similar furan aldehydes. researchgate.net The oxidation of related furfural (B47365) compounds to their corresponding carboxylic acids is a key step in the synthesis of valuable monomers like furan-2,5-dicarboxylic acid (FDCA). nih.govgoogle.com

Furan Ring Reactivity and Transformations

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns on the Furan Nucleus

Furan undergoes electrophilic aromatic substitution more readily than benzene due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.comnumberanalytics.comchemicalbook.com The substitution preferentially occurs at the C5 and C2 positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. pearson.comchemicalbook.com Since the C5 position is already substituted with the dichlorophenyl group and the C2 position holds the carbaldehyde, the remaining open positions for substitution are C3 and C4. Electrophilic attack is predicted to occur preferentially at the C3 position, which is adjacent to the activating oxygen atom. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.comyoutube.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 5-(3,5-Dichlorophenyl)-4-nitrofuran-2-carbaldehyde |

| Bromination | Br₂ in Dioxane | 3-Bromo-5-(3,5-dichlorophenyl)furan-2-carbaldehyde |

This table outlines expected products based on the general reactivity of substituted furans, as specific examples for the title compound were not available in the search results.

Photochemical [2+2] Cycloaddition Reactions: Paternò-Büchi Chemistry

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state, leading to the formation of a four-membered oxetane (B1205548) ring. wikipedia.orgcambridgescholars.commdpi.com In the context of this compound, the furan ring can act as the alkene component, reacting with another carbonyl-containing molecule upon photochemical irradiation. researchgate.net

This reaction is a powerful tool for constructing strained ring systems. acs.orglibretexts.orgyoutube.comnsf.gov The regioselectivity of the Paternò-Büchi reaction with furan derivatives is often high and can be explained by the relative stability of the biradical intermediates formed during the reaction. cambridgescholars.comresearchgate.net The reaction of furan with various aldehydes typically yields the corresponding exo oxetane derivatives. rsc.org

Table 4: Example of a Paternò-Büchi Reaction

| Carbonyl Compound | Furan Derivative | Product |

|---|

This table provides a generalized example of the Paternò-Büchi reaction. The specific structure of the oxetane adduct would depend on the regio- and stereoselectivity of the reaction.

Formation and Subsequent Rearrangement of Oxetane Intermediates

The photochemical reactivity of 5-arylfuran-2-carbaldehydes, including this compound, can lead to the formation of oxetane intermediates through the Paternò-Büchi reaction. This [2+2] photocycloaddition occurs between the excited state of the carbonyl group in the furan-2-carbaldehyde and an alkene in its ground state. nih.govresearchgate.net The reaction is a well-established method for the synthesis of oxetanes. nih.gov

In the context of furan derivatives, the photochemical reaction of 2-substituted heterocyclic aldehydes with furan itself can yield corresponding exo oxetane derivatives via the excited triplet state. researchgate.net However, these oxetane intermediates can be unstable and undergo subsequent in-situ rearrangement. For instance, the irradiation of 2-furancarboxaldehyde in the presence of furan leads to the formation of a 4-substituted butadienyl formate, suggesting the initial formation of an oxetane that then undergoes a metathesis-type reaction. researchgate.net This rearrangement is influenced by the electronic properties of the heterocyclic ring, with the aromatic π-orbitals potentially participating in the cleavage of the oxetane's C-O bond. researchgate.net

While specific studies on this compound are not prevalent, the general mechanism suggests that upon photoirradiation in the presence of an alkene, an oxetane intermediate would form. The stability and subsequent reaction pathway of this intermediate would be influenced by the electronic nature of the 3,5-dichlorophenyl group.

Impact of Aryl Substituents on Photochemical Reaction Pathways

The nature of the aryl substituent at the 5-position of the furan ring plays a crucial role in dictating the photochemical reaction pathways. Electron-withdrawing substituents on the aryl ring, such as the two chlorine atoms in the 3,5-positions of this compound, can significantly influence the electronic properties of the entire molecule. rsc.org These substituents can affect the energy levels of the molecular orbitals and the stability of reaction intermediates. rsc.org

For instance, in other aromatic systems, electron-withdrawing groups have been shown to lower the energy levels of the frontier molecular orbitals. rsc.org In the context of photochemical reactions, this can alter the energy of the excited state and the efficiency of intersystem crossing, potentially favoring certain reaction pathways over others. While direct studies on the photochemical reactions of this compound are limited, it is plausible that the electron-withdrawing nature of the dichlorophenyl group would modulate the reactivity of the excited carbonyl group and influence the stability of any resulting intermediates, such as oxetanes or diradicals. researchgate.net

Furthermore, irradiation of 5-bromo- or 5-iodofuran-2-carbaldehyde in aromatic solvents has been shown to furnish 5-aryl-2-furyl derivatives, indicating that photosubstitution can be a viable pathway. researchgate.net The efficiency of such reactions is dependent on the nature of the halogen and the aromatic solvent.

Ring Opening and Rearrangement Reactions

Furan rings, particularly when substituted with electron-withdrawing groups, can be susceptible to ring-opening and rearrangement reactions, often under acidic conditions. rsc.org The presence of the 3,5-dichlorophenyl group and the formyl group, both of which are electron-withdrawing, would likely influence the stability of the furan ring in this compound.

Acid-catalyzed ring-opening of substituted furans has been shown to be highly dependent on the nature of the substituents on the furan ring. rsc.org For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been observed to rearrange into 3-R-benzo[b]furan derivatives upon treatment with ethanolic HCl. mdpi.com While this specific rearrangement involves a hydroxyl group on the aryl substituent, it demonstrates the principle of furan ring opening followed by recyclization.

In the case of this compound, protonation of the furan ring oxygen or the formyl group under acidic conditions could initiate a cascade of electronic rearrangements, potentially leading to ring-opened intermediates. The stability and subsequent fate of these intermediates would be governed by the electronic influence of the dichlorophenyl and formyl moieties.

Hydroarylation of Related Furan Propenoic Acid Derivatives

While not a direct reaction of this compound itself, the hydroarylation of its derivatives, such as the corresponding furan propenoic acid, is a significant transformation. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) result in the hydroarylation of the carbon-carbon double bond to yield 3-aryl-3-(furan-2-yl)propenoic acid derivatives. nih.gov

This reaction proceeds through the formation of a highly reactive O,C-diprotonated electrophilic species. nih.gov The choice of the acid catalyst is crucial, with AlCl₃ also being effective, although yields may vary. nih.gov The reaction conditions, such as temperature and reaction time, also play a significant role in the outcome of the hydroarylation. nih.gov

A derivative of this compound, namely (E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, has been synthesized, indicating that the furan-2-carbaldehyde can be readily converted to propenoic acid derivatives suitable for hydroarylation.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 3-Phenyl-3-(furan-2-yl)propanoic acid | 65% |

| Ethyl 3-(furan-2-yl)propenoate | Benzene | TfOH | Ethyl 3-phenyl-3-(furan-2-yl)propanoate | Good |

| Diethyl 2-(furan-2-ylmethylene)malonate | Benzene | TfOH | Diethyl 2-(1-phenyl-1-(furan-2-yl)methyl)malonate | Moderate |

Table 1: Examples of Hydroarylation Reactions of Furan Propenoic Acid Derivatives. nih.gov

Reactivity of Halogen Atoms on the Dichlorophenyl Moiety

Cross-Coupling for Further Aryl-Extension

The chlorine atoms on the dichlorophenyl moiety of this compound offer opportunities for further molecular elaboration through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are powerful methods for the formation of new carbon-carbon bonds. diva-portal.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a versatile tool for creating biaryl structures. diva-portal.orgharvard.edu Studies on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) have demonstrated that selective mono- or di-arylation can be achieved by controlling the reaction conditions, such as temperature. nih.gov This suggests that selective functionalization of the chlorine atoms in this compound could be possible.

The Heck reaction, the coupling of an unsaturated halide with an alkene, provides a method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org The reactivity of aryl chlorides in Heck reactions can be lower than that of bromides or iodides, often requiring more specialized catalyst systems. uwindsor.ca

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | Pd Catalyst + Base | Biaryl |

| Heck | Aryl Halide | Alkene | Pd Catalyst + Base | Substituted Alkene |

Table 2: Overview of Relevant Cross-Coupling Reactions. diva-portal.orgwikipedia.org

Nucleophilic Aromatic Substitution Investigations

The chlorine atoms on the dichlorophenyl ring of this compound could potentially undergo nucleophilic aromatic substitution (SNAr). The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Such reactions are generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Nevertheless, studies on other systems with multiple electron-withdrawing substituents, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that nucleophilic aromatic substitution of a halogen can occur. nih.govbeilstein-journals.org The strong electron-withdrawing nature of the nitro and pentafluorosulfanyl groups in that case facilitates the reaction. For this compound, the combined electron-withdrawing effect of the furan-2-carbaldehyde moiety and the other chlorine atom might be sufficient to enable SNAr under certain conditions with strong nucleophiles, although this would require experimental verification.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde in solution. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H-NMR spectrum is expected to show distinct signals for the aldehydic proton, the two furan (B31954) ring protons, and the protons on the dichlorophenyl ring. The aldehydic proton typically appears as a singlet in the downfield region (δ 9.5-10.0 ppm). The furan protons, being in different chemical environments, would appear as two distinct doublets, a result of coupling to each other. Similarly, the three protons of the 3,5-dichlorophenyl group would present a characteristic splitting pattern.

The ¹³C-NMR spectrum would complement this by showing signals for all 11 unique carbon atoms in the molecule, including the aldehydic carbonyl carbon, the carbons of the furan ring, and the carbons of the dichlorophenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | ~9.65 (s) | ~178.0 |

| Furan H-3 / C-3 | ~7.25 (d) | ~122.0 |

| Furan H-4 / C-4 | ~6.80 (d) | ~113.0 |

| Furan C-2 | - | ~153.0 |

| Furan C-5 | - | ~158.0 |

| Dichlorophenyl C-1' | - | ~132.0 |

| Dichlorophenyl H-2',6' / C-2',6' | ~7.60 (d) | ~125.0 |

| Dichlorophenyl C-3',5' | - | ~135.5 |

| Dichlorophenyl H-4' / C-4' | ~7.45 (t) | ~128.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

To overcome the limitations of one-dimensional NMR and confirm the assignments, multi-dimensional NMR experiments are essential.

2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations. For this compound, it would show a clear cross-peak between the two furan protons (H-3 and H-4), confirming their adjacent relationship. It would also show correlations between the protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms. It provides an unambiguous link between the proton and carbon skeletons of the molecule, for instance, connecting the furan H-3 signal to the C-3 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include the aldehydic proton to the furan C-2 and C-3 carbons, and correlations between the furan protons and the carbons of the dichlorophenyl ring, confirming the connectivity between the two ring systems.

Isotope labeling is a powerful tool for elucidating reaction mechanisms and tracking the fate of specific atoms during a chemical transformation. mdpi.com While specific studies on this compound are not prevalent, the principles can be applied. For instance, synthesizing the molecule using a ¹³C-labeled precursor for the aldehyde group would allow for the tracking of this carbon in subsequent reactions. The introduction of an isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C) causes a measurable change in the NMR chemical shift of the labeled atom and its neighbors, known as an isotope shift. mdpi.com This effect can provide valuable information about bonding and electronic structure. In the context of furan derivatives, deuteration of the aldehyde group has been used to study reaction pathways in detail. mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and can offer insights into its conformational properties. mdpi.com These two methods are complementary and together provide a comprehensive vibrational profile.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. Key absorptions for this compound would include a strong, sharp peak for the aldehyde C=O stretch, typically found in the range of 1670-1700 cm⁻¹. Other significant peaks would correspond to the C=C stretching of the aromatic and furan rings, the C-O-C stretching of the furan ether linkage, C-H stretching and bending modes, and the C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective for observing the C=C bonds within the phenyl and furan rings and the C-Cl bonds.

The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can reveal subtle structural details and conformational isomers. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | IR/Raman | 2850 - 2750 | Weak |

| Aldehyde C=O Stretch | IR | 1700 - 1670 | Strong |

| Aromatic/Furan C=C Stretch | IR/Raman | 1600 - 1450 | Medium to Strong |

| Furan C-O-C Stretch | IR | 1250 - 1020 | Strong |

| C-Cl Stretch | IR/Raman | 800 - 600 | Strong |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), allowing for the unambiguous determination of its molecular formula (C₁₁H₆Cl₂O₂).

Furthermore, by analyzing the fragmentation patterns produced during mass spectrometry (e.g., via Electron Ionization, EI), the structural connectivity of the molecule can be corroborated. Common fragmentation pathways for this compound would likely involve:

Loss of a hydrogen radical (M-1).

Loss of the carbonyl group as carbon monoxide (M-28).

Cleavage of a chlorine atom (M-35).

Cleavage of the bond between the furan and phenyl rings, leading to fragments corresponding to the dichlorophenyl cation and the formyl-furan radical, or vice versa.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragments, providing further confirmation of the presence and number of chlorine atoms.

Table 3: Predicted HRMS Data and Major Fragments

| Species | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺ (with ²³⁵Cl) | [C₁₁H₆³⁵Cl₂O₂]⁺ | 240.9744 | Molecular Ion |

| [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | [C₁₁H₆³⁵Cl³⁷ClO₂]⁺ | 242.9715 | Isotope Peak (A+2) |

| [M+4]⁺ (with ²³⁷Cl) | [C₁₁H₆³⁷Cl₂O₂]⁺ | 244.9685 | Isotope Peak (A+4) |

| [M-CHO]⁺ | [C₁₀H₅Cl₂O]⁺ | 211.9717 | Loss of formyl radical |

| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 144.9639 | Dichlorophenyl cation |

| [C₅H₃O₂]⁺ | [C₅H₃O₂]⁺ | 95.0133 | Formyl-furan cation |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-precision picture of the molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise position of each atom can be determined.

This technique would provide invaluable data, including:

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, confirming the expected geometry of the furan and phenyl rings.

Conformation: The dihedral angle between the plane of the furan ring and the plane of the dichlorophenyl ring is a key conformational parameter. Crystallography would reveal whether the molecule is planar or if there is significant twisting between the two rings due to steric hindrance.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or π-stacking interactions, that govern the solid-state assembly of the molecules.

While a crystal structure for the title compound is not publicly available, analysis of similar structures, such as furan-2,5-diylbis((4-chlorophenyl)methanol), demonstrates the power of this technique in defining the precise spatial arrangement of aryl-furan systems. researchgate.net

Computational and Theoretical Investigations of 5 3,5 Dichlorophenyl Furan 2 Carbaldehyde

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate properties that govern a molecule's reactivity and spectroscopic behavior.

For a molecule like 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde, DFT calculations can map the distribution of electron density, highlighting electron-rich and electron-deficient regions. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

In a DFT study of a structurally related compound, 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one, calculations using the B3LYP/6-311++G(d,p) basis set were employed to determine its electronic properties. researchgate.net Similar calculations for this compound would reveal the influence of the 3,5-dichloro substitution pattern on the electronic landscape of the furan (B31954) ring and the carbaldehyde group. The electron-withdrawing nature of the chlorine atoms is expected to lower the energy of both the HOMO and LUMO, and potentially modulate the HOMO-LUMO gap, thereby influencing its reactivity in chemical transformations.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Phenylfuran Derivative (Note: Data is representative of computational studies on similar aromatic furan compounds and serves for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. These methods can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. By calculating the energy barriers associated with transition states, chemists can predict the feasibility and kinetics of a reaction pathway.

For this compound, the carbaldehyde functional group is a primary site for various chemical transformations, such as nucleophilic addition, reduction, and oxidation. Quantum chemical calculations can model these reactions to determine the most favorable pathways. For instance, in the hydrogenation of furfural (B47365) (the parent compound) to furfuryl alcohol, DFT calculations have been used to investigate the reaction mechanism on catalyst surfaces. ulisboa.ptchemrxiv.orgacs.org These studies identify the elementary steps, such as the adsorption of the reactant, the stepwise addition of hydrogen atoms, and the desorption of the product, along with the energy profile for each step. ulisboa.ptchemrxiv.orgacs.org

The analysis of the reaction between furfural and the hydroxyl radical has been explored using high-level quantum chemistry methods. osti.gov Such studies reveal multiple possible reaction channels, including H-abstraction from the furan ring or the aldehyde group, and OH-addition to the ring. osti.gov The calculated potential energy surface helps in identifying the dominant reaction pathways under different conditions. osti.gov For this compound, similar calculations would shed light on how the electronic and steric effects of the dichlorophenyl group influence the transition state energies and, consequently, the reaction rates and regioselectivity.

Table 2: Example of Calculated Energy Barriers for a Reaction Involving Furfural (Note: This data is based on studies of furfural and is intended to illustrate the type of information gained from transition state analysis.)

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| H-abstraction (aldehyde) | Furfural + H | TS1 | Furoyl radical + H₂ | 10.5 |

| H-addition (carbonyl C) | Furfural + H | TS2 | Furfuryl radical | 8.2 |

| Ring opening | Furan radical | TS3 | Open-chain radical | 15.3 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. This compound possesses rotational freedom around the single bond connecting the furan and phenyl rings, as well as the bond between the furan ring and the carbaldehyde group.

Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations and the energy barriers to interconversion. For example, studies on similar biaryl systems often reveal that planar conformations can be destabilized by steric hindrance between adjacent hydrogen atoms, leading to a twisted ground state. The relative orientation of the aldehyde group with respect to the furan ring (syn or anti) also contributes to the conformational landscape.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational changes, offering a more realistic picture of the molecule's behavior in solution or other environments. An MD simulation of this compound would reveal the accessible conformations at a given temperature and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with other species, such as reactants or biological receptors.

Table 3: Illustrative Conformational Analysis Data for a Phenylfuran System (Note: Data is hypothetical, based on typical values for the rotational analysis of biaryl compounds, and is for illustrative purposes.)

| Dihedral Angle (Phenyl-Furan) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Planar) - Sterically hindered |

| 35° | 0.0 | Twisted - Most stable |

| 90° | 1.8 | Perpendicular - Transition state for rotation |

| 180° | 2.3 | Eclipsed (Planar) - Sterically hindered |

Computational Predictions of Structure-Reactivity and Structure-Selectivity Relationships

A central goal in chemistry is to understand and predict how a molecule's structure dictates its reactivity and selectivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational approaches that aim to establish mathematical relationships between a molecule's structural or physicochemical properties (descriptors) and its biological activity or chemical reactivity.

For a series of related compounds, such as substituted phenylfuran derivatives, a QSAR model can be developed to predict a specific biological activity, for instance, antifungal or anticancer properties. nih.govresearchgate.netmdpi.com This involves calculating a variety of molecular descriptors for each compound, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity.

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or selectivity. For this compound, a QSAR study could reveal which structural features are most important for a particular type of reactivity or biological interaction. For example, the model might indicate that the presence of chlorine atoms at the 3 and 5 positions of the phenyl ring, combined with the electronic properties of the furan-2-carbaldehyde moiety, is crucial for a specific desired outcome. This predictive capability is a powerful tool in rational drug design and materials science.

Table 4: Example of a Hypothetical QSAR Model for Antifungal Activity of Furan Derivatives (Note: The following equation and descriptors are for illustrative purposes to demonstrate the concept of a QSAR model.)

Model Equation: log(1/IC50) = 0.5 * LogP - 0.2 * LUMO + 0.8 * I(Cl) - 1.5

| Descriptor | Description | Contribution to Activity |

| LogP | Octanol-water partition coefficient | Positive correlation (higher lipophilicity increases activity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative correlation (lower LUMO energy increases activity) |

| I(Cl) | Indicator variable (1 if chlorine is present, 0 otherwise) | Positive correlation (presence of chlorine enhances activity) |

| r² (correlation coefficient) | 0.85 | Indicates a good fit of the model to the data |

| q² (cross-validation) | 0.75 | Indicates good predictive power of the model |

Mechanistic Studies of Transformations Involving 5 3,5 Dichlorophenyl Furan 2 Carbaldehyde

Elucidation of Aldehyde Condensation Reaction Mechanisms

The aldehyde functional group in 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde is a primary site for carbon-carbon bond formation, most notably through aldol-type condensation reactions. These transformations are typically base-catalyzed and proceed through a well-established multi-step mechanism. nih.govosti.gov The reaction with a ketone, such as acetone, serves as a model for this process.

The generally accepted mechanism involves the following key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the furan-2-carbaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or alcohol), yielding a β-hydroxy carbonyl compound, known as the aldol (B89426) adduct.

Dehydration: This adduct can then undergo base-catalyzed dehydration. The abstraction of an α-proton and subsequent elimination of a hydroxide (B78521) ion leads to the formation of a conjugated α,β-unsaturated carbonyl system. This final product is often favored due to the stability conferred by the extended conjugation.

Solid-base catalysts, such as CaO or mixed oxides like CaO/MgAl2O4, have been shown to be effective in promoting aldol condensations with furfural (B47365). osti.gov These catalysts provide basic sites for the initial enolate formation. However, side reactions like the Cannizzaro reaction, which can produce furoic acid and furfuryl alcohol, may occur and potentially poison the catalyst. osti.gov

Table 1: Key Intermediates in the Aldol Condensation Mechanism

| Step | Intermediate/Transition State | Description |

|---|---|---|

| 1 | Enolate Ion | A resonance-stabilized nucleophile formed by the deprotonation of a ketone at the α-carbon. |

| 2 | Tetrahedral Alkoxide Intermediate | Formed after the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. |

| 3 | β-Hydroxy Carbonyl (Aldol Adduct) | The initial product of the condensation, formed by protonation of the alkoxide. |

| 4 | α,β-Unsaturated Carbonyl | The final, dehydrated product, stabilized by extended conjugation. |

Mechanistic Pathways of Furan (B31954) Ring Activation and Functionalization

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. numberanalytics.com However, its reactivity is modulated by the two substituents: the electron-withdrawing aldehyde group at the C2 position and the electron-withdrawing 3,5-dichlorophenyl group at the C5 position. Both groups deactivate the ring compared to unsubstituted furan.

Electrophilic attack on a substituted furan ring typically occurs at the adjacent, unsubstituted positions. For this compound, the potential sites for electrophilic attack are C3 and C4. The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the furan ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. pearson.com Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.

The stability of the intermediate sigma complex determines the regioselectivity of the reaction. Attack at the C3 or C4 position would lead to different sets of resonance structures. In furan, attack at the α-position (C2 or C5) is generally favored because the positive charge in the intermediate can be delocalized onto the oxygen atom, providing significant stabilization. quora.com Since both α-positions are substituted in this molecule, electrophilic attack is less favorable but would likely proceed at the C3 or C4 position, with the precise outcome depending on the specific electrophile and reaction conditions.

Mechanistic Aspects of Photochemical Reactions, Including Biradical Intermediates and Excited States

The photochemistry of furan derivatives is complex and can proceed through multiple pathways upon absorption of UV light. netsci-journal.com For a molecule like this compound, several photochemical transformations are mechanistically plausible, often involving biradical intermediates and distinct excited states (singlet and triplet).

Paternò-Büchi Reaction: The aldehyde's carbonyl group can undergo a [2+2] photocycloaddition with an alkene to form an oxetane (B1205548) ring. This reaction is believed to proceed via the excitation of the carbonyl to a triplet state, which then adds to the alkene in a stepwise manner, forming a 1,4-biradical intermediate. researchgate.netresearchgate.net The stability of the possible biradical intermediates often dictates the regio- and stereoselectivity of the final oxetane product. researchgate.net

Furan Ring Isomerization: Upon direct irradiation, furan can populate an excited singlet state, which may lead to the formation of a "Dewar furan" intermediate. This strained bicyclic compound can then thermally rearrange to form an isomerized furan. netsci-journal.com Alternatively, intersystem crossing to an excited triplet state can occur. This triplet state may cleave to form a biradical intermediate, which can lead to cyclopropenyl derivatives or decomposition products. netsci-journal.com

Photosubstitution: Aryl-substituted halofurans have been shown to undergo photochemical arylation reactions. rsc.orgresearchgate.net Irradiation of bromofuran-2-carbaldehydes in an aromatic solvent like benzene (B151609) can lead to the substitution of the bromine atom with a phenyl group. researchgate.net This suggests that a similar pathway might be possible for the dichlorophenyl moiety, potentially involving radical intermediates.

Table 2: Potential Photochemical Pathways and Intermediates

| Reaction Type | Excited State | Key Intermediate | Potential Product(s) |

|---|---|---|---|

| Paternò-Büchi Reaction | Triplet (n,π) | 1,4-Biradical | Oxetane |

| Ring Isomerization | Singlet (π,π) | Dewar Furan | Isomerized Furan |

| Ring Cleavage | Triplet (π,π*) | Cyclopropenyl Biradical | Ring-contracted or decomposition products |

| Photosubstitution | Triplet or Singlet | Aryl Radical | Substituted Furan |

Role of Catalysts and Reaction Conditions in Controlling Regioselectivity and Stereoselectivity

Catalysts and reaction conditions are crucial for directing the outcome of transformations involving this compound, particularly in controlling which of several possible regioisomers or stereoisomers is formed.

In cycloaddition reactions, such as the (4+3) cycloaddition of furans with oxyallyl cations, both the substitution pattern on the furan and the choice of catalyst play a definitive role. nih.gov For instance, Lewis acids like ZnCl2 are known to catalyze these reactions. The stereochemical outcome (e.g., endo vs. exo selectivity) can be influenced by subtle electronic and steric interactions in the transition state. nih.gov Calculations have shown that stabilizing interactions, such as edge-to-face aromatic interactions (CH–π), can favor what might otherwise be considered a more sterically crowded transition state. nih.govrsc.org Conversely, repulsive electrostatic interactions can disfavor certain transition states, thereby switching the stereochemical preference. nih.gov

For electrophilic substitution on the furan ring, the choice of catalyst can influence regioselectivity. Strongly acidic conditions might lead to polymerization or decomposition, so milder Lewis acid catalysts are often employed to activate the electrophile. numberanalytics.com

In condensation reactions, the nature of the base catalyst (homogeneous vs. heterogeneous) and the solvent can affect reaction rates and the equilibrium between the aldol adduct and the final dehydrated product. nih.gov Furthermore, controlling reaction conditions such as temperature and reactant ratios can help minimize side reactions, like the Cannizzaro reaction, thereby improving the selectivity for the desired condensation product. osti.gov The use of specific catalysts, such as Cu(OAc)2/TS-1, has been shown to selectively direct the transformation of related furanic aldehydes toward different nitrogen-containing products based on the choice of solvent and temperature. rsc.org

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Furan-Based Heterocyclic Scaffolds

5-(3,5-Dichlorophenyl)furan-2-carbaldehyde serves as a key starting material for the synthesis of a variety of complex heterocyclic scaffolds incorporating the furan (B31954) ring. The aldehyde group provides a reactive handle for condensation and cyclization reactions, leading to the formation of fused and substituted heterocyclic systems.

One notable application is in the Erlenmeyer-Plöchl reaction for the synthesis of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.govresearchgate.net In this reaction, the aldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) and a mild base, such as potassium acetate, to yield the corresponding oxazolone (B7731731) derivative. researchgate.net These oxazolones are not only interesting compounds in their own right but also serve as valuable intermediates for the synthesis of α,β-unsaturated α-amino acids and other heterocyclic compounds. researchgate.net

Furthermore, this furan-2-carbaldehyde derivative is utilized in the synthesis of quinazolin-4(3H)-ones. rsc.org For instance, it can undergo a copper-catalyzed reaction with 2-aminobenzamides to afford 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org This transformation highlights the utility of the aldehyde in constructing more complex, fused heterocyclic systems with potential biological activities. The reactivity of substituted furan-2-carboxaldehydes in such condensation reactions is a subject of ongoing research, with studies comparing classical thermal conditions to microwave irradiation, the latter often resulting in significantly reduced reaction times with comparable yields. nih.govresearchgate.net

The versatility of this compound as a precursor is further demonstrated by its conversion into various other furan-containing heterocyclic systems, which are widely recognized as important structural motifs in natural products and pharmaceuticals. nih.govresearchgate.net

Building Block for the Construction of Chalcone (B49325) Derivatives and Related Conjugated Systems

A prominent and widely exploited derivatization strategy for this compound is its use in the Claisen-Schmidt condensation to form chalcone derivatives. Chalcones, which are α,β-unsaturated ketones, are synthesized by the base-catalyzed reaction of the aldehyde with an appropriate acetophenone.

These chalcone derivatives, characterized by the general structure Ar-CO-CH=CH-Ar', where one of the aryl groups is the 5-(3,5-dichlorophenyl)furan moiety, are valuable intermediates for the synthesis of a plethora of heterocyclic compounds. For example, the reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of pyrazoline derivatives. Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoline (B3343090) derivatives. nih.gov These five-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

The conjugated system of the chalcone backbone also makes these molecules interesting for applications in materials science, such as in the development of functional dyes. slideshare.net The electronic properties of the chalcone can be fine-tuned by varying the substituents on the acetophenone-derived aromatic ring, allowing for the modulation of their absorption and emission characteristics.

Utilization in the Generation of Polyfunctionalized Organic Molecules for Diverse Chemical Applications

The derivatization of this compound extends to the generation of a wide array of polyfunctionalized organic molecules with diverse potential applications, particularly in the realms of medicinal chemistry and materials science.

Many of the heterocyclic scaffolds and chalcone derivatives synthesized from this aldehyde have been investigated for their biological activities. For instance, various pyrazoline and isoxazoline derivatives have shown promise as antimicrobial and anticancer agents. nih.gov The presence of the dichlorophenyl group is often associated with enhanced biological activity in these molecules. The synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization highlights the potential of these compounds in the development of new anticancer therapies. nih.gov

Beyond medicinal applications, furan derivatives are known to be valuable intermediates in the synthesis of dyes, pigments, and specialty chemicals. slideshare.netmdpi.com The conjugated systems present in many of the derivatives of this compound suggest their potential use as chromophores in the development of novel functional dyes. Furan-containing polymers have also been developed for use in organic electronics and furan-based resins are used in composite materials. numberanalytics.com The ability to introduce a variety of functional groups through the derivatization of the aldehyde allows for the tailoring of the properties of the resulting molecules for specific applications. Moreover, furan derivatives can be used as ligands for the synthesis of metal complexes with potential catalytic activity. nih.govresearchgate.netrsc.orgresearchgate.netderpharmachemica.com

Analytical Derivatization for Enhanced Chromatographic and Spectrometric Detection

The use of this compound as a derivatizing agent for the purpose of enhancing chromatographic and spectrometric detection of other analytes is not a well-documented application in the scientific literature. Derivatization in analytical chemistry involves reacting an analyte with a reagent to form a new compound with properties that are more suitable for a given analytical technique. For example, a derivatizing agent might be used to increase the volatility of an analyte for gas chromatography, or to add a chromophore or fluorophore to enhance its detection by UV-Vis or fluorescence spectroscopy.

While the aldehyde functionality of this compound could theoretically be used to react with certain analytes, such as primary amines, to form Schiff bases, there is no readily available evidence to suggest that this specific compound is commonly employed for this purpose. Analytical derivatization typically utilizes well-characterized and commercially available reagents that are known to produce stable and easily detectable derivatives in a reliable and reproducible manner. The scientific literature on this compound is primarily focused on its role as a synthetic intermediate for the creation of new molecules with specific biological or material properties, rather than its application as an analytical tool. Therefore, its utility in analytical derivatization for enhanced detection remains an unexplored and unproven area of its chemistry.

Future Directions and Perspectives in the Research of 5 3,5 Dichlorophenyl Furan 2 Carbaldehyde

Development of Sustainable and Green Synthetic Methodologies for its Production and Derivatization

The chemical industry is increasingly shifting towards sustainable and green practices, a trend that is expected to heavily influence the future production of 5-(3,5-Dichlorophenyl)furan-2-carbaldehyde. Future research will likely focus on the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of biomass-derived starting materials . Furan (B31954) derivatives can be sourced from the dehydration of carbohydrates, offering a renewable alternative to petroleum-based precursors. spectroscopyonline.comresearchgate.net Research into efficient catalytic systems for converting biomass into key intermediates for the synthesis of this compound will be crucial. This could involve the use of heterogeneous catalysts like zeolites and non-noble metals, which offer advantages in terms of reusability and reduced environmental impact. alfa-chemistry.comprimescholars.com

Another key area of development will be the implementation of continuous-flow synthesis . This technology offers significant improvements in safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.orgresearchgate.net For the synthesis of diaryl furans, continuous-flow methods can allow for the safe handling of unstable intermediates and lead to higher isolated yields. organic-chemistry.orgresearchgate.netnih.gov The transition from batch to continuous-flow production of this compound would represent a significant step towards a more sustainable manufacturing process.

Furthermore, the principles of green chemistry will guide the selection of solvents and reagents. The use of ionic liquids as recyclable reaction media and the development of transition-metal-free catalytic systems are expected to gain more traction. primescholars.comacs.org These approaches aim to reduce the reliance on hazardous and costly materials, aligning the synthesis of this compound with the goals of environmental stewardship.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Biomass Valorization | Utilization of furfural (B47365) from agricultural waste as a precursor. spectroscopyonline.comresearchgate.net | Reduced reliance on fossil fuels, lower carbon footprint. |

| Continuous-Flow Processing | On-demand synthesis with improved heat and mass transfer. organic-chemistry.orgresearchgate.net | Enhanced safety, higher yields, and easier scalability. |

| Alternative Solvents | Employing ionic liquids or water as the reaction medium. primescholars.com | Reduced volatile organic compound (VOC) emissions, catalyst recycling. |

| Transition-Metal-Free Catalysis | Development of organocatalytic or photocatalytic methods. nih.govmdpi.com | Avoidance of toxic and expensive heavy metals. |

Exploration of Novel Catalytic Transformations for Chemo- and Regioselective Modifications

The functionalization of the this compound scaffold is key to unlocking its full potential in various applications. Future research will undoubtedly focus on the discovery and implementation of novel catalytic transformations that allow for precise and selective modifications of the molecule.

A major area of interest is the C-H functionalization of the furan core. doi.org Directing-group-assisted C-H activation has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net The development of catalysts that can selectively activate specific C-H bonds on the furan ring of this compound, in the presence of the reactive aldehyde group and the dichlorophenyl moiety, will be a significant challenge and a rewarding area of investigation.

Regioselective catalysis will be paramount in the synthesis of new derivatives. nih.govresearchgate.netresearchgate.net For a molecule with multiple potential reaction sites, achieving high regioselectivity is crucial for avoiding the formation of complex product mixtures and simplifying purification processes. Future catalytic systems, potentially based on transition metals like palladium, rhodium, or copper, will be designed to control the position of new functional groups with high precision. organic-chemistry.orgglobalresearchonline.net This could involve the use of specifically designed ligands that steer the catalyst to the desired reaction site.

Furthermore, the exploration of asymmetric catalysis will be important for the synthesis of chiral derivatives of this compound. The introduction of chirality can have a profound impact on the biological activity of a molecule, and the development of enantioselective catalytic methods will be a key enabler for the discovery of new therapeutic agents.

| Catalytic Transformation | Target Modification | Potential Catalysts |

| C-H Arylation | Introduction of new aryl groups at specific positions on the furan ring. globalresearchonline.net | Palladium, Ruthenium, Rhodium complexes. researchgate.netnih.gov |

| Regioselective Halogenation | Precise installation of additional halogen atoms. | Iron(III) or Copper catalysts. organic-chemistry.org |

| Asymmetric Aldol (B89426) Addition | Enantioselective formation of new C-C bonds at the carbaldehyde group. | Chiral organocatalysts or metal complexes. |

| Oxidative Ring-Opening | Transformation of the furan ring into other functionalized structures. | Manganese(III)/Cobalt(II) catalysts. acs.org |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. acs.orgglobalresearchonline.net For this compound, these computational tools offer the potential to accelerate the discovery of new synthetic routes, optimize reaction conditions, and design novel derivatives with desired properties.

Predictive synthesis models, powered by deep learning algorithms, can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and reagents. nih.govmdpi.com This can help chemists to design more efficient synthetic pathways to this compound and its derivatives, avoiding unproductive experimental efforts. spectroscopyonline.comdoi.org These models can also predict reaction yields, which is crucial for optimizing chemical processes for large-scale production. doi.org

AI can also be employed for retrosynthetic analysis , a process where a target molecule is broken down into simpler, commercially available starting materials. researchgate.net By learning the rules of chemical reactivity from the literature, AI algorithms can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. This approach could lead to the discovery of more economical and sustainable methods for producing this compound.

Furthermore, in silico screening of virtual libraries of derivatives can be performed to identify compounds with specific desired properties, such as biological activity or material characteristics. primescholars.commdpi.comnih.gov By combining computational predictions with experimental validation, the drug discovery and material design process can be significantly accelerated. For furan-based molecules, machine learning models have already been used to predict properties like cetane number for biofuels, showcasing the potential of these techniques. alfa-chemistry.com

| AI/ML Application | Objective | Expected Outcome |

| Reaction Outcome Prediction | To accurately predict the products and yields of reactions involving the target compound. mdpi.comdoi.org | Reduced number of trial-and-error experiments, faster optimization. |

| Retrosynthesis Planning | To design novel and efficient synthetic routes from simple precursors. researchgate.net | Discovery of more cost-effective and sustainable production methods. |

| Virtual Screening | To identify derivatives with high potential for specific applications. primescholars.commdpi.comnih.gov | Accelerated discovery of new drugs and materials. |

| Catalyst Design | To predict the performance of new catalysts for specific transformations. | More rapid development of highly selective and active catalytic systems. |

Advanced In-Situ Spectroscopic Monitoring for Real-Time Reaction Kinetics and Mechanism Probing

A deep understanding of reaction mechanisms and kinetics is fundamental to the development of efficient and robust chemical processes. Advanced in-situ spectroscopic techniques are powerful tools for gaining real-time insights into chemical transformations as they occur, and their application to the synthesis and modification of this compound will be a key area of future research.

In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. nih.gov This technique provides valuable data for determining reaction kinetics and identifying transient species that may be difficult to detect using traditional offline analytical methods. spectroscopyonline.com For reactions such as the Paal-Knorr furan synthesis, in-situ FTIR has been successfully employed to elucidate the reaction mechanism and build kinetic models. nih.gov